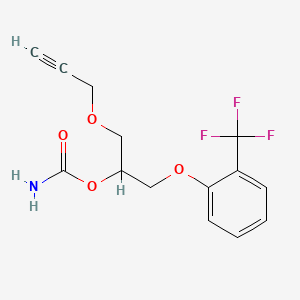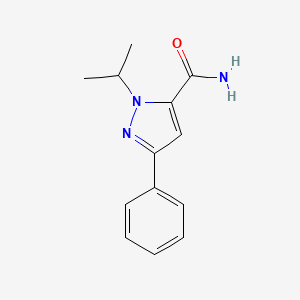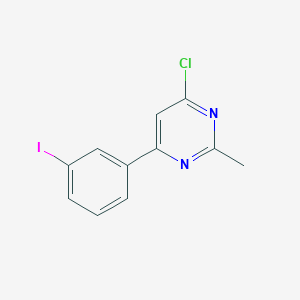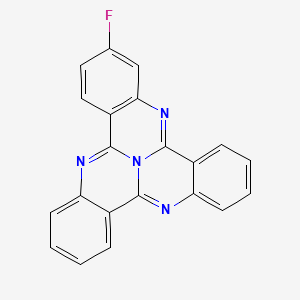
Tricycloquinazoline, 2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricycloquinazoline, 2-fluoro- is a complex organic compound characterized by a unique structure comprising three benzene rings and three pyrimidine rings fused together. This compound is known for its high chemical stability and resistance to oxidation
Méthodes De Préparation
The synthesis of Tricycloquinazoline, 2-fluoro- can be achieved through several methods. One common approach involves the use of physical vapor deposition (PVD) to fabricate supramolecular nanofibers based on the disclike tricycloquinazoline unit . Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction utilizes boron reagents and palladium catalysts under mild and functional group tolerant conditions.
Analyse Des Réactions Chimiques
Tricycloquinazoline, 2-fluoro- undergoes various chemical reactions, including substitution reactions. For instance, substitution with methyl, hydroxy, or methoxy radicals in the 2-position of tricycloquinazoline causes a significant reduction in carcinogenic activity . The compound is also involved in the formation of conjugated microporous polymers and covalent quinazoline networks, which exhibit notable gas adsorption and catalytic properties .
Applications De Recherche Scientifique
It is used in the fabrication of mesostructured nonwovens with supramolecular nanofibers, which serve as heterogeneous photocatalysts for the degradation of pollutants in water . Additionally, the compound is utilized in the development of conjugated microporous polymers and covalent quinazoline networks for gas adsorption and hydrogen evolution reactions
Mécanisme D'action
The mechanism of action of Tricycloquinazoline, 2-fluoro- involves its interaction with cellular receptors. Studies have shown that the compound’s carcinogenic activity is influenced by its molecular structure and the precision of its stereochemical fit with planar cell receptor sites . The compound’s resistance to metabolism and its persistence at the site of injection further contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Tricycloquinazoline, 2-fluoro- can be compared with other similar compounds, such as iso-Tricycloquinazoline and hexacyclic compounds . These analogues possess variations in the arrangement of homocyclic and heterocyclic rings, which affect their carcinogenic activity and molecular shape. The unique structure of Tricycloquinazoline, 2-fluoro- sets it apart from these analogues, making it a valuable compound for scientific research.
Propriétés
Numéro CAS |
313-95-1 |
|---|---|
Formule moléculaire |
C21H11FN4 |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
5-fluoro-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10,12,14,16,18,20,22-dodecaene |
InChI |
InChI=1S/C21H11FN4/c22-12-9-10-15-18(11-12)25-20-14-6-2-4-8-17(14)23-19-13-5-1-3-7-16(13)24-21(15)26(19)20/h1-11H |
Clé InChI |
CQFRYEKZLIUOSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=C(C=CC(=C6)F)C(=N2)N35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


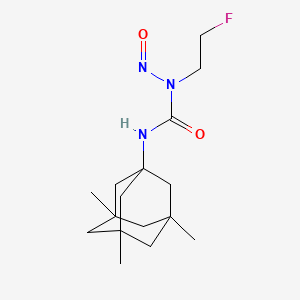
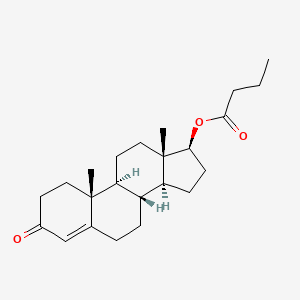

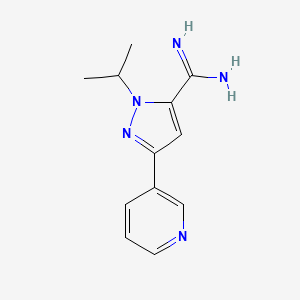
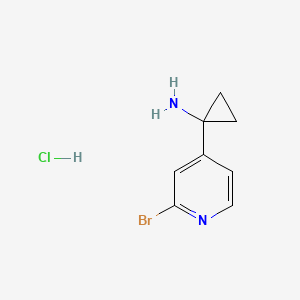
![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)
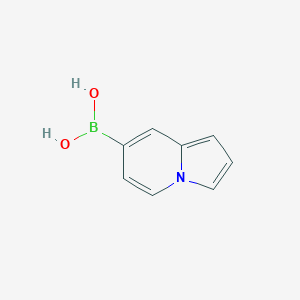

![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)
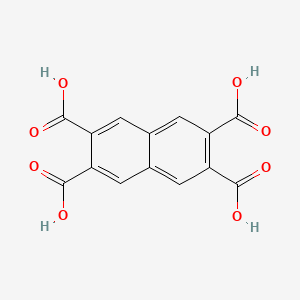
![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)
